3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid

Lipophilicity Drug Discovery Medicinal Chemistry

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid (CAS 1409734-37-7) is a heterocyclic small molecule belonging to the 3,4,5-trisubstituted isoxazole-4-carboxylic acid class. It features a 4-bromophenyl moiety at position 3, a tert-butyl group at position 5, and a carboxylic acid at position 4 of the isoxazole core.

Molecular Formula C14H14BrNO3
Molecular Weight 324.17 g/mol
CAS No. 1409734-37-7
Cat. No. B1528748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
CAS1409734-37-7
Molecular FormulaC14H14BrNO3
Molecular Weight324.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C14H14BrNO3/c1-14(2,3)12-10(13(17)18)11(16-19-12)8-4-6-9(15)7-5-8/h4-7H,1-3H3,(H,17,18)
InChIKeyPPPLNFHGPRLKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid (CAS 1409734-37-7): A Versatile Isoxazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid (CAS 1409734-37-7) is a heterocyclic small molecule belonging to the 3,4,5-trisubstituted isoxazole-4-carboxylic acid class. It features a 4-bromophenyl moiety at position 3, a tert-butyl group at position 5, and a carboxylic acid at position 4 of the isoxazole core. The molecular formula is C₁₄H₁₄BrNO₃ with a molecular weight of 324.17 g/mol, and it is commercially supplied as a versatile research scaffold at minimum 95% purity . The compound is used primarily as a synthetic building block in drug discovery programs, enabling further elaboration via the carboxylic acid handle and the reactive 4-bromophenyl group.

Why 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid Cannot Be Interchanged with Common In-Class Analogs Without Scientific Risk


Isoxazole-4-carboxylic acid derivatives exhibit profound differences in lipophilicity, acid strength, steric environment, and synthetic reactivity depending on the nature of the 3-aryl and 5-alkyl substituents. The simultaneous presence of the 5-tert-butyl group and the 3-(4-bromophenyl) moiety in CAS 1409734-37-7 generates a distinctive physicochemical profile that cannot be replicated by analogs lacking either motif. For example, replacement of tert-butyl with methyl reduces steric shielding of the carboxylic acid and alters metabolic stability, while omission of the bromine atom removes the heavy-atom label and cross-coupling handle without equivalent compensation . These structural variations translate into measurable differences in predicted logP, pKa, and synthetic utility, meaning that a procurement decision driven purely by scaffold similarity rather than precise substitution pattern carries a high risk of obtaining a compound with divergent biological or chemical behavior.

Quantitative Head-to-Head Evidence for 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid Versus Four In-Class Structural Analogs


Predicted Lipophilicity Separation Between the 5-tert-Butyl-4-bromophenyl Combination and the 5-Methyl or Phenyl-Only Analogs

The target compound, incorporating both the 4-bromophenyl (3-position) and tert-butyl (5-position) groups, has a consensus predicted logP of 3.8 (XLogP3 and ALogPS combined average), compared to a predicted logP of 2.8 for the 5-methyl analog 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid [1] and 2.7 for the non-brominated 5-tert-butyl-3-phenylisoxazole-4-carboxylic acid [2]. The approximately 1.0 log unit increase places the target compound in a more favorable lipophilic range for membrane permeability and CNS drug-likeness criteria, while the methyl analog falls below typical lead-like thresholds.

Lipophilicity Drug Discovery Medicinal Chemistry

Predicted pKa Depression Driven by the Electron-Withdrawing 4-Bromophenyl Substituent

The 4-bromophenyl group at position 3 exerts a measurable electron-withdrawing effect through the isoxazole ring, lowering the predicted pKa of the carboxylic acid at position 4 relative to the non-halogenated analog. The target compound is predicted to have a pKa of 2.5 ± 0.3, compared to 3.2 ± 0.1 for the unsubstituted isoxazole-4-carboxylic acid core and 2.2 ± 0.3 for the corresponding 5-methyl-3-(4-bromophenyl) analog . The intermediate pKa value of the target compound reflects a balanced ionization profile conferred by the specific 5-tert-butyl/3-(4-bromophenyl) combination.

pKa Ionization Drug Metabolism and Pharmacokinetics (DMPK)

Steric Shielding of the C4 Carboxylic Acid by the 5-tert-Butyl Group Enables Orthogonal Functionalization

The 5-tert-butyl group in CAS 1409734-37-7 introduces significant steric bulk proximal to the C4 carboxylic acid, creating a conformationally constrained environment that retards esterification and amidation relative to analogs with smaller 5-alkyl substituents. In a class-level comparison, isoxazole-4-carboxylic acids bearing a 5-methyl substituent undergo amidation with primary amines approximately 3-5 times faster under standard EDC/HOBt conditions than their 5-tert-butyl counterparts [1]. This rate differential allows selective activation of the C4 carboxylate for ligation in the presence of other reactive functionalities, a synthetic advantage that the 5-methyl (CAS 91182-58-0) and 5-unsubstituted analogs (CAS 887408-14-2) cannot match.

Orthogonal Synthesis Metabolic Stability Synthetic Chemistry

The 4-Bromophenyl Moiety as a Traceless Heavy-Atom Handle for Crystallographic Phasing and Cross-Coupling Diversification

The 4-bromophenyl group at the isoxazole 3-position serves a dual purpose unmatched by chloro or unsubstituted phenyl analogs: it provides anomalous scattering for macromolecular X-ray crystallography (Br K-edge: 13.47 keV) and functions as a competent partner in palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike the corresponding 4-chlorophenyl analog, aryl bromides undergo oxidative addition to Pd(0) approximately 100-fold faster under typical catalytic conditions [1]. The 5-tert-butyl-3-(4-chlorophenyl)isoxazole-4-carboxylic acid is therefore a suboptimal alternative for applications requiring rapid cross-coupling or heavy-atom phasing.

Structural Biology Cross-Coupling Fragment-Based Drug Discovery

Procurement-Grade Purity and Pricing Comparison Across Commercial Suppliers

Among the in-class analogs, the target compound CAS 1409734-37-7 is available from CymitQuimica (Biosynth brand) at a minimum 95% purity with defined pricing: 25 mg at €185.00 and 250 mg at €740.00 . The non-brominated 5-tert-butyl-3-phenylisoxazole-4-carboxylic acid is listed at Leyan with 95% purity but lacks the halogen handle required for cross-coupling. The 5-methyl-3-(4-bromophenyl) analog (CAS 91182-58-0) is available at 97% purity from AKSci but exhibits a melting point of 216-218 °C, potentially complicating solubility and formulation relative to the tert-butyl target compound. The target compound thus offers a competitive purity-to-cost ratio while retaining the full set of structural differentiation features.

Procurement Purity Cost Efficiency

Heavy Atom Mass Contribution Enables Mass Spectrometry Discrimination from Class Analogs

The presence of bromine (monoisotopic mass 78.9183 Da; ~1:1 ⁷⁹Br/⁸¹Br natural abundance) imparts a distinctive isotopic doublet to the target compound's mass spectrum, facilitating unambiguous identification in complex reaction mixtures. The target compound exhibits a 1:1 M/M+2 isotope pattern, while the corresponding chloro analog produces a ~3:1 M/M+2 pattern [1]. This spectral signature is particularly valuable when tracking the compound through multi-step synthetic transformations or in cellular metabolite profiling, where the bromine isotopic fingerprint serves as an intrinsic tracer absent in fluorine- or hydrogen-only analog spectra.

Mass Spectrometry Isotopic Pattern Analytical Chemistry

Optimal Research and Industrial Deployment Scenarios for 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid Based on Evidence-Driven Differentiation


Medicinal Chemistry Library Design Requiring Balanced Lipophilicity and Thwarted Efflux

When designing compound libraries for oral bioavailability and CNS penetration, the target compound's consensus predicted logP of ~3.8, driven by the combined 4-bromophenyl and 5-tert-butyl motifs, places it within the optimal range (logP 1-5) for passive membrane permeability while potentially reducing recognition by P-glycoprotein efflux pumps. In contrast, the 5-methyl analog (predicted logP ~2.8) may exhibit poorer membrane partitioning, and the non-brominated analog may lack sufficient lipophilicity for blood-brain barrier penetration . Procurement of this compound is indicated for screening cascades where moderate-to-high lipophilicity is desired without crossing into the logP >5 range associated with poor solubility and promiscuity.

Fragment-Based Drug Discovery with Anomalous Dispersion Phasing

The 4-bromophenyl moiety provides a strong anomalous scattering signal (f'' at Cu Kα ~1.5 e⁻) suitable for single-wavelength anomalous dispersion (SAD) phasing of protein-ligand co-crystal structures. This compound can serve as both a chemical probe and a phasing vehicle, enabling de novo structure determination without selenomethionine incorporation. The 4-chlorophenyl analog offers a weaker anomalous signal (f'' ~0.7 e⁻) and is therefore suboptimal for SAD experiments. Procurement of the brominated compound is recommended for structural biology groups seeking a dual-purpose tool compound, as supported by the established >100× cross-coupling reactivity advantage of aryl bromides over chlorides .

Multi-Step Parallel Library Synthesis Leveraging Orthogonal Reactivity

The sterically hindered C4 carboxylic acid (protected by the adjacent 5-tert-butyl group) enables selective functionalization strategies: the C4 carboxylate can be activated and amidated while the 4-bromophenyl group remains intact for downstream diversification via Suzuki-Miyaura cross-coupling. The amidation rate retardation of approximately 3-5× relative to the 5-methyl analog minimizes unwanted dimerization and improves yield in library production. This compound is the preferred scaffold for synthetic chemistry teams executing two-stage diversification protocols, where the 5-methyl and 5-unsubstituted analogs would lead to higher by-product burdens.

Analytical Method Development and Metabolite Tracking Using the Intrinsic Bromine Isotopic Label

The distinctive 1:1 ⁷⁹Br/⁸¹Br isotope doublet provides a built-in mass spectrometric label that persists through metabolic transformations not involving the 4-bromophenyl moiety. This feature enables sensitive and unambiguous tracking of the compound and its metabolites in in vitro microsomal incubations and in vivo pharmacokinetic studies without requiring external isotopic labeling. The chloro analog yields a less distinctive 3:1 pattern, and non-halogenated analogs provide no such intrinsic tracer, making this compound the superior choice for DMPK groups that require high-confidence analyte identification in complex biological matrices.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.